Lipophilicity Advantage vs Des-Methyl Analog
The C5-methyl group confers a measurable increase in computed lipophilicity. 5-Methyl-1-octyl-1H-pyrazol-3-amine has an XLogP3 of 3.6, compared with 3.2 for the des-methyl analog 1-octyl-1H-pyrazol-3-amine [1][2]. This ΔlogP of +0.4 corresponds to an approximately 2.5-fold higher predicted partition coefficient, which can enhance passive membrane permeability and affect compound partitioning in biphasic reaction systems.
ΔXLogP3 = +0.4 (target more lipophilic)
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (PubChem computed, 2019.06.18) |
| Comparator Or Baseline | 1-Octyl-1H-pyrazol-3-amine (CAS 1003012-00-7): XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2019.06.18 |
Why This Matters
Higher lipophilicity can improve membrane permeability and organic-phase partitioning, critical parameters for cell-based assays and liquid-liquid extraction workflows.
- [1] PubChem Compound Summary CID 50999694, 5-Methyl-1-octyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/50999694 View Source
- [2] PubChem Compound Summary CID 60783143, 1-Octyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/60783143 View Source
